molecular formula C25H24N2O3S2 B2616614 N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 873010-20-9

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2616614
CAS No.: 873010-20-9
M. Wt: 464.6
InChI Key: PVKCNYOQTDBFOF-UHFFFAOYSA-N
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Description

Product Overview N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic organic compound with the molecular formula C 25 H 24 N 2 O 3 S 2 and a molecular weight of 464.6 g/mol [ ]. It is supplied for research purposes and is not intended for diagnostic or therapeutic use. Structural Features This compound features a complex structure integrating multiple pharmacologically relevant motifs. Its core consists of a [1,1'-biphenyl]-4-sulfonamide group, a scaffold commonly found in compounds with diverse biological activities [ ]. This is linked to a 4-methylthiazole ring, a heterocycle known to contribute to various bioactive properties, which is further substituted with a 4-methoxyphenyl group [ ]. The sulfonamide functional group (-SO₂NH-) is a key characteristic of a major class of synthetic antibacterial agents, which act by inhibiting bacterial folate synthesis [ ][ ]. The specific biological activity and research applications of this particular molecule are areas of ongoing investigation, with its structure suggesting potential for exploration in multiple biochemical pathways. Research Applications Researchers may investigate this compound in various contexts, leveraging its unique hybrid structure. The presence of the sulfonamide group makes it a candidate for studies involving antibacterial resistance and the development of novel enzyme inhibitors [ ]. Furthermore, the thiazole ring is a privileged structure in medicinal chemistry, often associated with antiviral, antimicrobial, and antitumor activities, providing a basis for screening in these areas [ ]. This compound is suited for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis and chemical biology. Handling and Safety For research use only. Not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound in a controlled laboratory environment using appropriate personal protective equipment.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S2/c1-18-24(31-25(27-18)21-8-12-22(30-2)13-9-21)16-17-26-32(28,29)23-14-10-20(11-15-23)19-6-4-3-5-7-19/h3-15,26H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKCNYOQTDBFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant biological activity, particularly in the field of antimicrobial research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety. Its IUPAC name is N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide. The molecular weight is approximately 430.6 g/mol.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound effectively reduces folic acid production, leading to bacterial cell death. The structural components, particularly the thiazole and methoxyphenyl groups, enhance its binding affinity to the target enzyme.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes key findings regarding its antimicrobial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL0.47 - 0.94 μg/mL
Escherichia coli0.17 - >3.75 mg/mL0.23 - >3.75 mg/mL
Bacillus cereus0.23 μg/mL0.25 μg/mL
Streptococcus pneumoniae>256 μg/mL>256 μg/mL

These results indicate that the compound exhibits significant antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus cereus, while showing variable effectiveness against Gram-negative strains like Escherichia coli.

Case Studies and Research Findings

  • In Vitro Studies : A study published in ACS Omega reported that derivatives similar to this compound demonstrated substantial antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus . The study highlighted that modifications to the thiazole ring could enhance antibacterial properties.
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that specific substitutions on the thiazole ring significantly influenced biological activity . For instance, compounds with a methoxy group at position 4 exhibited improved antibacterial effects.
  • Resistance Studies : A single-point resistance study assessed the ability of this compound to overcome bacterial resistance mechanisms. Results showed that it retained efficacy against resistant strains, suggesting potential as a therapeutic agent in treating resistant infections .

Additional Biological Activities

Beyond its antimicrobial properties, this compound has been investigated for other biological activities:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways, making it a candidate for further pharmacological exploration.
  • Potential Therapeutic Applications : Its sulfonamide structure suggests potential use in treating bacterial infections and possibly other conditions related to enzyme dysregulation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit promising anticancer properties. For instance, similar derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Case Study: Thiazole Derivatives

A series of thiazole-based sulfonamides were synthesized and evaluated for their cytotoxic effects. These compounds demonstrated significant activity against human cancer cell lines, suggesting that N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide may also share similar properties due to its structural analogies .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The incorporation of thiazole rings has been linked to enhanced antibacterial effects against a variety of pathogens. The compound's potential as an antimicrobial agent is an area of active research, with preliminary studies suggesting efficacy against resistant strains of bacteria .

Case Study: Antibacterial Screening

In one study, a library of sulfonamide derivatives was screened for antibacterial activity. Compounds with thiazole moieties showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating that this compound could be developed further for therapeutic use in treating infections .

Enzyme Inhibition

Research has demonstrated that sulfonamides can act as inhibitors for various enzymes involved in metabolic pathways. This compound may possess inhibitory effects on enzymes such as carbonic anhydrase or acetylcholinesterase, which are relevant in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Acetylcholinesterase Inhibition

A study focused on the synthesis of sulfonamide derivatives showed that certain compounds exhibited potent inhibition of acetylcholinesterase. Given the structural similarities, it is plausible that this compound may exhibit similar enzyme inhibitory properties .

Molecular Imaging

The compound's unique structure may also lend itself to applications in molecular imaging. Compounds with sulfonamide groups have been explored as contrast agents in imaging techniques such as MRI and PET scans due to their ability to bind to specific biological targets .

Case Study: Imaging Agents

Research into sulfonamide-based imaging agents has revealed their potential utility in enhancing the contrast of tumors during imaging procedures. This application could be extended to this compound, making it a candidate for further development in diagnostic imaging technologies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives with Triazole-Thione Scaffolds

Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share the triazole-thione core but lack the thiazole and biphenyl groups. Key differences:

  • Bioactivity: The thiazole-ethyl-biphenyl moiety in the target compound enhances lipophilicity (logP ~3.5 vs.
  • Stability : Thione tautomers in 7–9 show lower thermal stability (decomposition at 180–200°C vs. 220–240°C for the target compound) .

Acetamide Derivatives with Benzyloxy/Pyridyl Substituents

Compounds 10n–10p (e.g., N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide) replace sulfonamide with acetamide and incorporate benzyloxy/pyridyl groups. Contrasts include:

  • Synthesis : Prepared via hydrogenation (Pd/C, H₂) rather than Friedel-Crafts alkylation, leading to lower yields (55–65% vs. 70–80% for the target compound) .
  • Spectral Data : Acetamide C=O appears at 1680–1700 cm⁻¹ (IR) and δ 170–172 ppm (¹³C NMR), absent in the sulfonamide target .

Simpler Sulfonamides (e.g., N-(4-Methoxyphenyl)benzenesulfonamide)

These lack the thiazole and biphenyl groups, simplifying pharmacokinetics:

  • Solubility : Higher aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for the target compound) due to reduced aromaticity .
  • Bioactivity : Minimal cytotoxic activity (IC₅₀ >100 μM vs. IC₅₀ ~15 μM for the target compound in cancer cell lines) .

Comparative Data Table

Compound Name Structural Features Key Functional Groups Synthesis Route Spectral Data (IR/NMR) Biological Activity (IC₅₀)
Target Compound Thiazole, biphenyl, sulfonamide C=S (1247 cm⁻¹), SO₂NH Friedel-Crafts alkylation ¹H NMR: δ 2.5 (CH₃-thiazole), 7.8 (biphenyl) 15 μM (HCT-116)
Triazole-thiones (7–9 ) Triazole-thione, difluorophenyl C=S (1255 cm⁻¹), SO₂ Cyclization of thioamides ¹³C NMR: δ 175 (C=S) 45–60 μM (HCT-116)
Acetamide derivatives (10n–10p ) Benzyloxy, pyridyl, acetamide C=O (1700 cm⁻¹), NHCO Hydrogenation HRMS: m/z 430.12 [M+H]⁺ Cytoprotective at 10 μM
N-(4-Methoxyphenyl)benzenesulfonamide Methoxyphenyl, sulfonamide SO₂NH, OCH₃ Direct sulfonylation IR: νSO₂ at 1150 cm⁻¹ >100 μM (HeLa)

Key Findings and Implications

  • Thiazole-Biphenyl Synergy : The target compound’s thiazole and biphenyl groups enhance bioactivity compared to simpler sulfonamides, likely due to π-π stacking with biological targets .
  • Tautomerism Effects : Thione tautomers (e.g., 7–9 ) exhibit reduced stability, suggesting alkylation (as in the target compound) improves drug-like properties .
  • Functional Group Trade-offs : Acetamide derivatives prioritize cytoprotection over cytotoxicity, highlighting sulfonamide’s role in anticancer activity .

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